![molecular formula C10H11ClN2 B14583154 1H-Pyrrolo[3,2-c]pyridine, 4-chloro-2,3,6-trimethyl- CAS No. 61191-04-6](/img/structure/B14583154.png)
1H-Pyrrolo[3,2-c]pyridine, 4-chloro-2,3,6-trimethyl-
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1H-Pyrrolo[3,2-c]pyridine, 4-chloro-2,3,6-trimethyl- is a heterocyclic compound that features a pyridine ring fused to a pyrrole ring
准备方法
The synthesis of 1H-Pyrrolo[3,2-c]pyridine, 4-chloro-2,3,6-trimethyl- typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Pyrrole Ring: The pyrrole ring can be synthesized through the Paal-Knorr synthesis, which involves the cyclization of a 1,4-dicarbonyl compound with ammonia or a primary amine.
Formation of the Pyridine Ring: The pyridine ring can be constructed through various methods, such as the Hantzsch pyridine synthesis, which involves the condensation of β-ketoesters with aldehydes and ammonia.
Chlorination and Methylation: The final steps involve the chlorination and methylation of the fused pyrrolo[3,2-c]pyridine structure to introduce the 4-chloro and 2,3,6-trimethyl substituents.
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production, including the use of continuous flow reactors and automated synthesis platforms.
化学反应分析
1H-Pyrrolo[3,2-c]pyridine, 4-chloro-2,3,6-trimethyl- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents such as potassium permanganate or chromium trioxide to form corresponding pyridine N-oxides.
Reduction: Reduction reactions can be carried out using hydrogenation catalysts like palladium on carbon to reduce the pyridine ring.
Substitution: Nucleophilic substitution reactions can occur at the chloro position, where nucleophiles such as amines or thiols can replace the chlorine atom.
Coupling Reactions: The compound can participate in coupling reactions, such as Suzuki or Sonogashira couplings, to form biaryl or alkyne-substituted derivatives.
The major products formed from these reactions depend on the specific reagents and conditions used.
科学研究应用
1H-Pyrrolo[3,2-c]pyridine, 4-chloro-2,3,6-trimethyl- has several scientific research applications:
Medicinal Chemistry: This compound is investigated for its potential as a pharmacophore in drug design, particularly for targeting kinases and other enzymes.
Materials Science: It is used in the development of organic semiconductors and light-emitting diodes (LEDs) due to its electronic properties.
Biological Studies: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Chemical Biology: It serves as a building block for the synthesis of complex molecules used in chemical biology research.
作用机制
The mechanism of action of 1H-Pyrrolo[3,2-c]pyridine, 4-chloro-2,3,6-trimethyl- involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby modulating the enzyme’s function. In biological systems, it may interfere with cellular pathways by affecting signal transduction or gene expression.
相似化合物的比较
1H-Pyrrolo[3,2-c]pyridine, 4-chloro-2,3,6-trimethyl- can be compared with other similar compounds, such as:
1H-Pyrrolo[3,2-c]pyridine: Lacks the chloro and methyl substituents, resulting in different chemical reactivity and biological activity.
4-Chloro-1H-pyrrolo[3,2-c]pyridine: Similar structure but without the methyl groups, which may affect its electronic properties and interactions with biological targets.
1H-Pyrrolo[2,3-b]pyridine: A different isomer with the pyridine ring fused at a different position, leading to distinct chemical and biological properties.
The uniqueness of 1H-Pyrrolo[3,2-c]pyridine, 4-chloro-2,3,6-trimethyl- lies in its specific substitution pattern, which imparts unique electronic and steric properties that can be exploited in various applications.
属性
CAS 编号 |
61191-04-6 |
|---|---|
分子式 |
C10H11ClN2 |
分子量 |
194.66 g/mol |
IUPAC 名称 |
4-chloro-2,3,6-trimethyl-1H-pyrrolo[3,2-c]pyridine |
InChI |
InChI=1S/C10H11ClN2/c1-5-4-8-9(10(11)12-5)6(2)7(3)13-8/h4,13H,1-3H3 |
InChI 键 |
KUYBLUSJQIDYOJ-UHFFFAOYSA-N |
规范 SMILES |
CC1=CC2=C(C(=C(N2)C)C)C(=N1)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![[5-(But-3-yn-1-yl)furan-2-yl]methanol](/img/structure/B14583074.png)
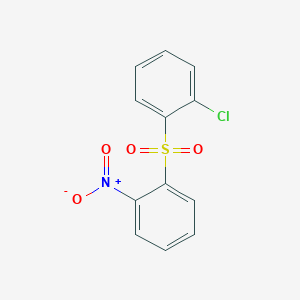
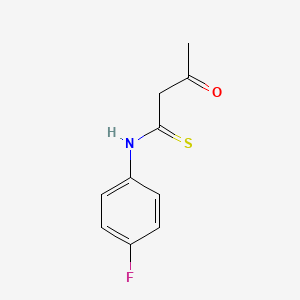
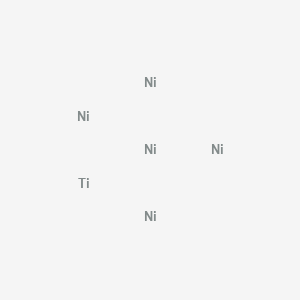

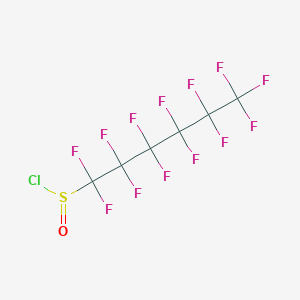
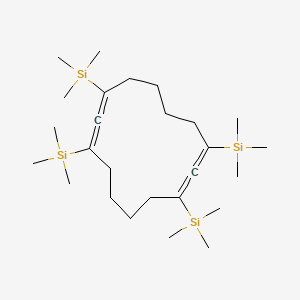
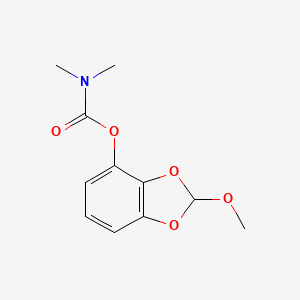
![Benzamide, N-[3-(dimethylamino)propyl]-2-(2-phenylethyl)-](/img/structure/B14583127.png)
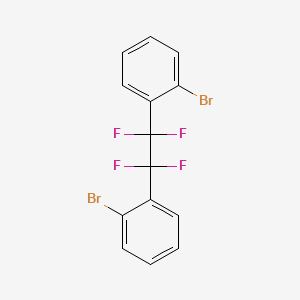

![3-{4-[(But-2-en-1-yl)oxy]phenyl}propanehydrazide](/img/structure/B14583150.png)
![6-(2-Chloroethoxy)bicyclo[3.1.0]hex-2-ene](/img/structure/B14583152.png)
silane](/img/structure/B14583153.png)
